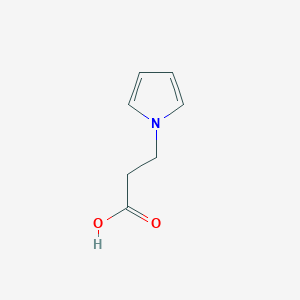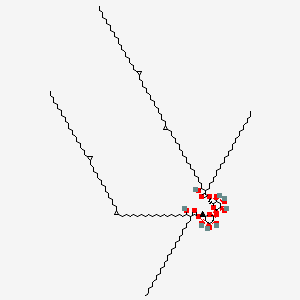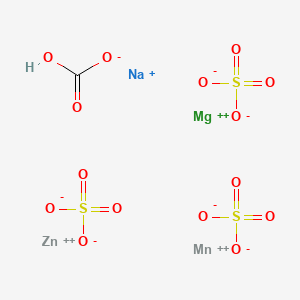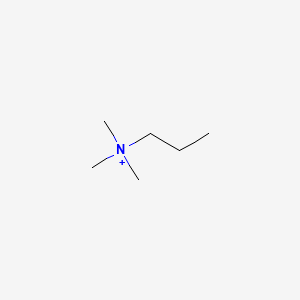
3-(1H-pyrrol-1-yl)propanoic acid
Overview
Description
3-(1H-pyrrol-1-yl)propanoic acid, also known as 1H-Pyrrole-1-propionic acid (COOH-Py), is a pyrrole derivative that acts as a conductive polymer . It has an acid functional group that gives an anionic character to the polymeric films .
Synthesis Analysis
The synthesis of 3-(1H-pyrrol-1-yl)propanoic acid can be achieved by the hydrolysis of 1-(2-cyanoethyl)pyrrole .Molecular Structure Analysis
The molecular formula of 3-(1H-pyrrol-1-yl)propanoic acid is C7H9NO2 . Its molecular weight is 139.15 g/mol .Chemical Reactions Analysis
As a pyrrole derivative, 3-(1H-pyrrol-1-yl)propanoic acid is known to be a biologically active scaffold with a diverse range of activities . The combination of different pharmacophores in a pyrrole ring system can lead to the formation of more active compounds .Scientific Research Applications
Photothermal Therapy
Pyrrole-1-propionic Acid has been used in the development of functional polymerization onto tungsten disulfide nanotubes using cerium-doped maghemite nanoparticles . This innovative approach enhances the stability of the nanotubes in aqueous solutions, making them more suitable for biomedical applications, particularly in photothermal therapy . The polymerized pyrrole-N-propionic acid forms a composite that is magnetic and contains active entities for photothermal treatment.
Biosensor Applications
The compound forms multi-layered films with gold nanoparticles and nickel oxide, which are utilized in biosensor applications . These films can be used to detect various biological and chemical substances, making it a valuable component in the creation of sensitive and specific biosensors.
Electropolymerized Thin Films
Electropolymerization of Pyrrole-1-propionic Acid can produce thin films that are applied as microsensor electrode arrays . These arrays are essential in the development of microsensors for various analytical applications, including environmental monitoring and medical diagnostics.
Synthesis of Contracted Porphyrins
The acid is involved in the synthesis of contracted porphyrins and calixpyrroles . These macrocyclic compounds have garnered interest due to their unique properties, such as strong boron chelation and strain-induced ring expansion, which are valuable in chemical sensing and molecular recognition.
Nanocomposite Synthesis
Pyrrole-1-propionic Acid is a key monomer in the synthesis of poly(3-pyrrol-1-ylpropanoic acid)–Fe3O4 nanocomposite . This nanocomposite has been synthesized successfully through in situ polymerization and has applications in structural and morphological studies.
Drug Synthesis
This compound is also used in the synthesis of paclitaxel , an important anticancer drug . Paclitaxel is synthesized from 3-(1H-pyrrol-1-yl)propanoic acid and other compounds, showcasing the acid’s role in pharmaceutical manufacturing.
Safety And Hazards
Future Directions
While specific future directions for 3-(1H-pyrrol-1-yl)propanoic acid are not mentioned in the search results, it’s worth noting that pyrrole derivatives are being extensively studied for their diverse biological activities . They are considered a potential source of biologically active compounds and can be found in many natural products .
properties
IUPAC Name |
3-pyrrol-1-ylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c9-7(10)3-6-8-4-1-2-5-8/h1-2,4-5H,3,6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJWSGHNRLPGHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C=C1)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
157614-81-8 | |
| Record name | Poly(pyrrole-N-propionic acid) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=157614-81-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10305038 | |
| Record name | 3-(1H-pyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1H-pyrrol-1-yl)propanoic acid | |
CAS RN |
89059-06-3 | |
| Record name | 89059-06-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168870 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-(1H-pyrrol-1-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10305038 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1H-Pyrrole-1-propanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














![N-[4-[3,4-dihydroxy-6-(hydroxymethyl)-5-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-1,3,5,6-tetrahydroxyhexan-2-yl]acetamide](/img/structure/B1197029.png)

